molecular formula C12H12O3 B14653133 Methyl 4-(4-methylphenyl)-4-oxobut-2-enoate CAS No. 52348-27-3

Methyl 4-(4-methylphenyl)-4-oxobut-2-enoate

Cat. No.: B14653133
CAS No.: 52348-27-3
M. Wt: 204.22 g/mol
InChI Key: SZDKHFAFBYVCTN-UHFFFAOYSA-N
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Description

Methyl 4-(4-methylphenyl)-4-oxobut-2-enoate is an organic compound with a complex structure that includes a methyl ester group, a phenyl ring, and a conjugated ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(4-methylphenyl)-4-oxobut-2-enoate can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by esterification to yield the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. Catalysts and solvents are often used to optimize the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-methylphenyl)-4-oxobut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3) for nitration, Halogens (Cl2, Br2) for halogenation

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Nitro compounds, Halogenated compounds

Scientific Research Applications

Methyl 4-(4-methylphenyl)-4-oxobut-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(4-methylphenyl)-4-oxobut-2-enoate involves its interaction with various molecular targets. The compound’s conjugated system allows it to participate in electron transfer reactions, making it a potential candidate for redox reactions. Its phenyl ring can interact with aromatic receptors, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpropiophenone: Shares a similar phenyl ring structure but lacks the conjugated ketone and ester groups.

    Methyl 4-phenyl-4-oxobut-2-enoate: Similar structure but without the methyl group on the phenyl ring.

Uniqueness

Methyl 4-(4-methylphenyl)-4-oxobut-2-enoate is unique due to its combination of a conjugated ketone, ester group, and a methyl-substituted phenyl ring

Properties

CAS No.

52348-27-3

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 4-(4-methylphenyl)-4-oxobut-2-enoate

InChI

InChI=1S/C12H12O3/c1-9-3-5-10(6-4-9)11(13)7-8-12(14)15-2/h3-8H,1-2H3

InChI Key

SZDKHFAFBYVCTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC(=O)OC

Origin of Product

United States

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